molecular formula C13H20N2O6S B12733600 Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester CAS No. 81865-13-6

Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester

Cat. No.: B12733600
CAS No.: 81865-13-6
M. Wt: 332.37 g/mol
InChI Key: WBPHOQRNQWATTA-UHFFFAOYSA-N
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Description

Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a sulfonyl group, and an ethyl ester. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to form the desired ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl ester
  • Carbamic acid, hydroxy-, ethyl ester
  • Carbamic acid, N-phenyl-, ethyl ester

Uniqueness

Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and carbamic acid moieties allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

81865-13-6

Molecular Formula

C13H20N2O6S

Molecular Weight

332.37 g/mol

IUPAC Name

ethyl N-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C13H20N2O6S/c1-2-21-13(18)14-11-3-5-12(6-4-11)22(19,20)15(7-9-16)8-10-17/h3-6,16-17H,2,7-10H2,1H3,(H,14,18)

InChI Key

WBPHOQRNQWATTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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